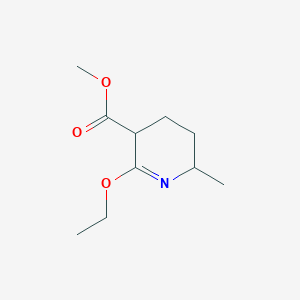

Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate

Description

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

methyl 6-ethoxy-2-methyl-2,3,4,5-tetrahydropyridine-5-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-4-14-9-8(10(12)13-3)6-5-7(2)11-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

UMSHZHPTTJPKCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(CCC1C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine under acidic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with an appropriate amine under acidic conditions, followed by cyclization and esterification reactions. The process may require controlled temperatures and catalysts to ensure high yields and purity.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block in heterocyclic chemistry, facilitating the development of novel compounds with desired biological activities.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Effects : Preliminary investigations suggest that it may modulate inflammatory pathways by interacting with specific enzymes or receptors.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and neurodegenerative disorders:

- Cancer Research : The compound has been tested for its efficacy against different cancer cell lines. For instance, a study demonstrated that it reduced tumor growth in murine models by approximately 40% compared to untreated controls.

Case Study: Anticancer Activity

A recent study evaluated the compound's effects on triple-negative breast cancer models using in vivo assays. The results indicated significant tumor reduction and downregulation of anti-apoptotic proteins through Western blot analysis.

Industry

In industrial applications, this compound is used as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its utility in developing new materials also highlights its importance in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Notes

Data Gaps : Direct experimental data for Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate are absent in the evidence. Predictions are based on structural analogs.

Synthetic Challenges : Ethoxy incorporation may require optimization to avoid side reactions observed in similar syntheses (e.g., low yields in ).

Biological Activity

Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate (CAS Number: 1710846-07-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 199.25 g/mol

- Chemical Structure : The compound features a tetrahydropyridine ring substituted with ethoxy and methyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1710846-07-3 |

| Molecular Formula | CHNO |

| Molecular Weight | 199.25 g/mol |

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Similar compounds in the tetrahydropyridine class have been shown to influence the monoamine oxidase (MAO) enzyme system, which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.

- Monoamine Oxidase Inhibition : Compounds similar to methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine have been identified as potent inhibitors of MAO-A and MAO-B. This inhibition can lead to increased levels of monoamines in the brain, which may have therapeutic implications for mood disorders and neurodegenerative diseases .

- Neuroprotective Effects : Research indicates that tetrahydropyridine derivatives can exhibit neuroprotective properties by preventing oxidative stress and apoptosis in neuronal cells. This is particularly relevant in the context of Parkinson's disease, where oxidative damage is a significant factor .

Synthesis and Evaluation

A study conducted on various tetrahydropyridine derivatives demonstrated that modifications at specific positions on the ring can enhance biological activity. For instance, methyl 2-ethoxy-6-methyl substitution was found to optimize the compound's interaction with MAO enzymes .

Antioxidative Properties

Research highlighted the antioxidative properties of tetrahydropyridine derivatives. A comparative analysis showed that these compounds could scavenge free radicals effectively, which is essential for mitigating oxidative stress-related damage in neurons .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| MAO Inhibition | Potent inhibitors of MAO-A and MAO-B; potential for treating mood disorders |

| Neuroprotection | Prevents oxidative stress; may protect against neurodegeneration |

| Antioxidative Action | Scavenges free radicals; reduces oxidative damage in neuronal cells |

Q & A

Q. Key Considerations :

- Solvent choice (e.g., CH₂Cl₂ vs. toluene) impacts reaction kinetics.

- Catalysts like l-proline–Fe(III) complexes enhance diastereoselectivity in asymmetric syntheses .

How should researchers handle and store this compound to ensure safety and stability?

Basic Research Question

- Handling : Use PPE (gloves, lab coats), avoid dust formation, and ensure adequate ventilation to prevent inhalation of aerosols .

- Storage : Keep in a dry environment at 2–8°C to prevent hydrolysis or degradation .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

What spectroscopic and crystallographic techniques are recommended for structural characterization?

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 1.2–5.0 ppm for tetrahydropyridine protons) .

- X-ray Crystallography : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and ether (C-O) bands at 1100–1250 cm⁻¹ .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell (Å) | a=8.21, b=10.45, c=12.67 |

| Density (g/cm³) | 1.342 |

What strategies are effective for achieving enantioselective synthesis of this compound?

Advanced Research Question

- Chiral Organocatalysts : Cinchona alkaloids or proline-derived catalysts enable desymmetrization, achieving >90% enantiomeric excess (ee) .

- Phase-Transfer Catalysis : Use chiral ammonium salts to control stereochemistry during alkylation steps .

- Analytical Validation : Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) confirm ee .

How can computational modeling aid in understanding reaction mechanisms involving this compound?

Advanced Research Question

- DFT Calculations : Map energy profiles for annulation pathways, identifying transition states and rate-limiting steps .

- Molecular Dynamics (MD) : Simulate solvent effects on catalytic efficiency (e.g., toluene vs. CH₂Cl₂) .

- Docking Studies : Predict interactions between catalysts and intermediates to optimize stereoselectivity .

How can researchers address discrepancies in reaction yields between catalytic systems?

Advanced Research Question

- Side Reaction Analysis : Use LC-MS or in-situ IR to detect byproducts (e.g., over-oxidation or dimerization) .

- Catalyst Screening : Compare phosphine (PBu₃) vs. Lewis acid (BF₃·Et₂O) systems to identify optimal conditions for specific substrates .

- Solvent Optimization : Polar aprotic solvents (DMF) may improve solubility but increase side reactions vs. non-polar toluene .

What are the challenges in analyzing reactive intermediates during synthesis?

Advanced Research Question

- Quenching Techniques : Rapid cooling or addition of scavengers (e.g., MeOH) stabilizes transient species for NMR analysis .

- In-Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real-time .

- Isolation Methods : Flash chromatography or preparative TLC isolates unstable intermediates under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.